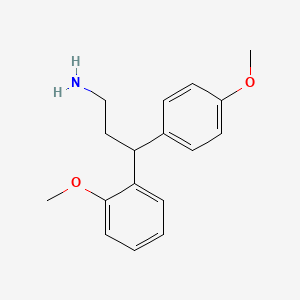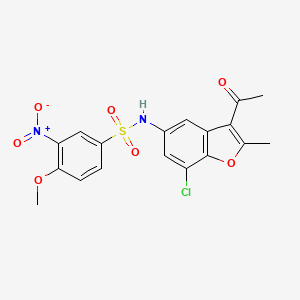
3-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1-propanamine
Übersicht
Beschreibung
3-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1-propanamine, also known as MDPV, is a synthetic cathinone that was first synthesized in the 1960s. It gained popularity in the 2000s as a designer drug and was marketed as a legal alternative to cocaine and amphetamines. MDPV is a potent stimulant that has been associated with numerous adverse effects, including addiction, psychosis, and death.
Wirkmechanismus
3-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1-propanamine acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters for these neurotransmitters and blocks their reuptake into the presynaptic neuron. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which results in an increase in their effects on the postsynaptic neuron. This increase in neurotransmitter activity is responsible for the stimulant effects of 3-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1-propanamine.
Biochemical and Physiological Effects:
3-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1-propanamine has been found to have a variety of biochemical and physiological effects. It increases the release of dopamine and norepinephrine in the brain, which leads to an increase in alertness, energy, and euphoria. It also increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular complications. 3-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1-propanamine has been found to have a high potential for addiction and has been associated with numerous adverse effects, including psychosis, seizures, and death.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1-propanamine has been used in scientific research to study its effects on the central nervous system. It has been found to have a high affinity for the dopamine transporter and the norepinephrine transporter, which makes it a useful tool for studying the mechanisms of neurotransmitter release and reuptake. However, 3-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1-propanamine has a high potential for addiction and has been associated with numerous adverse effects, which limits its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1-propanamine. One area of research is the development of new treatments for addiction to 3-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1-propanamine and other synthetic cathinones. Another area of research is the development of new drugs that target the dopamine and norepinephrine transporters without causing the adverse effects associated with 3-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1-propanamine. Finally, more research is needed to understand the long-term effects of 3-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1-propanamine on the central nervous system and to develop strategies for reducing the harm associated with its use.
Wissenschaftliche Forschungsanwendungen
3-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1-propanamine has been used in scientific research to study its effects on the central nervous system. It has been found to have a high affinity for the dopamine transporter and the norepinephrine transporter, which leads to an increase in the release of dopamine and norepinephrine in the brain. This increase in neurotransmitter release is responsible for the stimulant effects of 3-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1-propanamine. 3-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1-propanamine has also been found to have affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Eigenschaften
IUPAC Name |
3-(2-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-19-14-9-7-13(8-10-14)15(11-12-18)16-5-3-4-6-17(16)20-2/h3-10,15H,11-12,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHLCCPCLWXZTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CCN)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-3-(4-methoxyphenyl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-N-({[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4079649.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4079667.png)

![6-amino-4-(2-bromo-4,5-dimethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4079677.png)
![N-(4-chlorophenyl)-N'-[2-chloro-5-(1-pyrrolidinylsulfonyl)phenyl]urea](/img/structure/B4079685.png)
![4-(benzyloxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4079700.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4079705.png)
![methyl 2-cycloheptyl-3-[(4-methoxyphenyl)amino]-3-oxopropanoate](/img/structure/B4079707.png)
![N-(2-chlorobenzyl)-N-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}butan-2-amine](/img/structure/B4079728.png)
![N-(2,6-dimethylphenyl)-2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanamide](/img/structure/B4079732.png)
![N-{1-[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide](/img/structure/B4079740.png)

